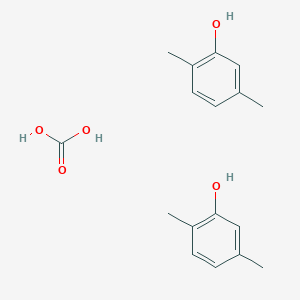
Carbonic acid;2,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;2,5-dimethylphenol: is a compound that combines the properties of carbonic acid and 2,5-dimethylphenol Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while 2,5-dimethylphenol is a derivative of phenol with two methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for preparing 2,5-dimethylphenol involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile.
Catalytic Transformation: Another method involves the catalytic transformation of lignocellulosic biomass into 2,5-dimethylphenol.
Industrial Production Methods: Industrial production of 2,5-dimethylphenol often involves the catalytic pyrolysis of lignocellulose to produce p-xylene intermediates, which are then hydroxylated to form 2,5-dimethylphenol .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,5-dimethylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,5-dimethylphenol to its corresponding alcohols.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted phenols.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Strong bases like sodium hydroxide and nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 2,5-dimethylphenol is used as a catalyst in various organic reactions due to its unique chemical properties.
Biology:
Eigenschaften
CAS-Nummer |
92466-64-3 |
|---|---|
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
carbonic acid;2,5-dimethylphenol |
InChI |
InChI=1S/2C8H10O.CH2O3/c2*1-6-3-4-7(2)8(9)5-6;2-1(3)4/h2*3-5,9H,1-2H3;(H2,2,3,4) |
InChI-Schlüssel |
PNPKHJRGIUDJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)O.CC1=CC(=C(C=C1)C)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


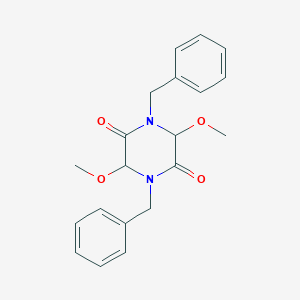
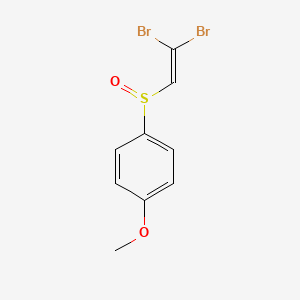
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
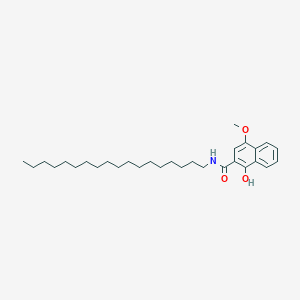


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
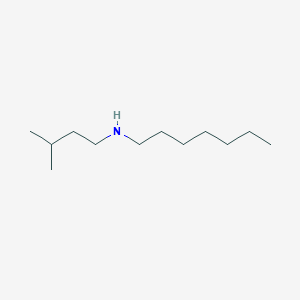
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

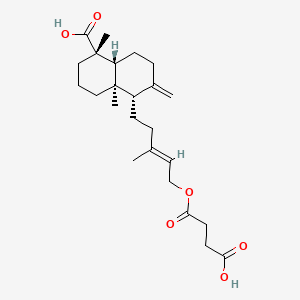
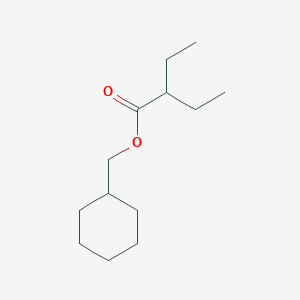
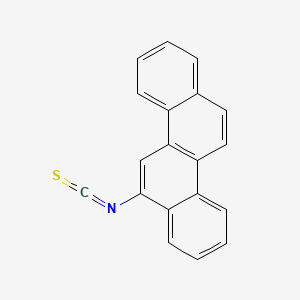
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
